![molecular formula C23H19N5O B7646270 (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7646270.png)
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmacology. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, such as TNF-α and IL-6. In animal studies, this compound has been found to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide in lab experiments is that it has shown promising results in various studies. It has also been synthesized using various methods, which allows for flexibility in experimental design. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.
Zukünftige Richtungen
There are many future directions for research on (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide. One direction is to further investigate its potential use as a drug for various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which can help to identify new targets for drug development. Additionally, future research can investigate the safety and toxicity of this compound in animal models and humans.
Synthesemethoden
The synthesis of (3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has been achieved using various methods. One of the methods involved the reaction of 2-aminopyridine with 4-chloroquinazoline in the presence of a base to obtain 2-(2-pyridin-3-ylquinazolin-4-yl)aniline. This compound was then reacted with (S)-3,4-dihydroisoquinoline-3-carboxylic acid in the presence of a coupling agent to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has shown potential in various scientific research applications. One of the main areas of research is in pharmacology, where this compound has been studied for its potential use as a drug. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3S)-2-(2-pyridin-3-ylquinazolin-4-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c24-21(29)20-12-15-6-1-2-7-17(15)14-28(20)23-18-9-3-4-10-19(18)26-22(27-23)16-8-5-11-25-13-16/h1-11,13,20H,12,14H2,(H2,24,29)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSNRYJWOHNLS-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.